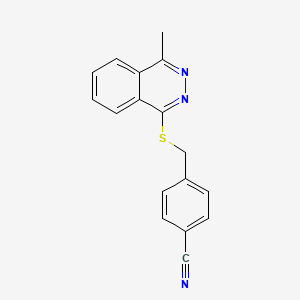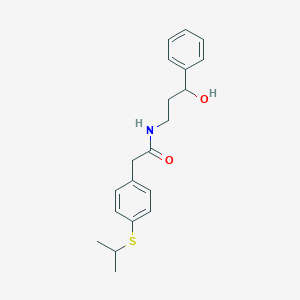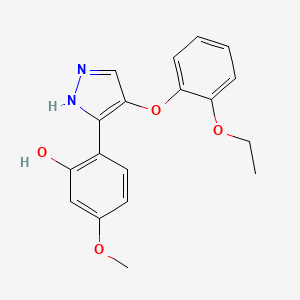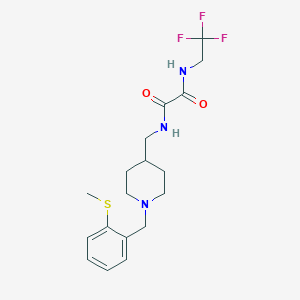
4-(((4-Methylphthalazin-1-yl)thio)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(((4-Methylphthalazin-1-yl)thio)methyl)benzonitrile” is a derivative of benzonitrile , which is a simple aromatic nitrile. The name suggests that it has a phthalazine ring (a type of heterocyclic compound) and a thioether linkage attached to the benzonitrile core.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the phthalazine ring, the introduction of the methyl group, and the creation of the thioether linkage. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be based on the structures of its components: a benzonitrile core, a phthalazine ring, and a thioether linkage. The exact 3D structure would depend on the specific locations of these components within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrile group, the phthalazine ring, and the thioether linkage. Each of these functional groups has distinct reactivity patterns, which could lead to a variety of possible reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could influence its polarity, the phthalazine ring could affect its stability, and the thioether linkage could impact its reactivity .科学的研究の応用
Synthesis and Biological Activities
4-(((4-Methylphthalazin-1-yl)thio)methyl)benzonitrile and its derivatives are synthesized for various biological and chemical applications. Studies have explored the synthesis of biologically active phthalazinone derivatives, highlighting their antimicrobial activities. For example, the synthesis of 4-benzyl-2-1(2H) phthalazonyl derivatives exhibited pronounced antimicrobial activities, demonstrating the potential use of these compounds in clinical medicine due to their antipyretic, analgesic, and tuberculostatic activity (Bedair, Lamphon, & Ghazal, 1987).
Photophysical Studies and Material Applications
Another research avenue involves the photophysical properties of metallo-phthalocyanine complexes with thiazole groups. These complexes, synthesized from derivatives similar to 4-(((4-Methylphthalazin-1-yl)thio)methyl)benzonitrile, have been studied for their fluorescence quenching capabilities, highlighting their potential applications in materials science and photodynamic therapy (Yenilmez, Sevim, & Bayır, 2013).
Antibacterial and Anticonvulsant Activities
Further, new heterocycles incorporating phthalazine have been synthesized for their antibacterial activity, demonstrating the chemical versatility and biological significance of these compounds (Khalil, Berghot, & Gouda, 2009). Additionally, novel substituted 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones have been synthesized, showing significant anticonvulsant activity, thereby indicating their potential as therapeutic agents (Grasso, De Sarro, De Sarro, Micale, Zappalà, Puja, Baraldi, & De Micheli, 2000).
High-Performance Material Synthesis
The synthesis of high-performance bisphthalonitrile resins cured with self-catalyzed aminophenoxy phthalonitrile has also been reported, illustrating the use of these compounds in creating materials with outstanding thermal stability and mechanical properties (Sheng, Peng, Guo, Yu, Naito, Qu, & Zhang, 2014).
特性
IUPAC Name |
4-[(4-methylphthalazin-1-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-12-15-4-2-3-5-16(15)17(20-19-12)21-11-14-8-6-13(10-18)7-9-14/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJADDOLPOBVWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)SCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2743849.png)


![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2743856.png)
![2-(Benzylsulfanyl)-4-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2743857.png)

![7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2743859.png)
![3-[(4-Tert-butylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2743860.png)
![4-[(3-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2743861.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2743862.png)
![6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2743863.png)


